molecular formula C13H12BrN B1588923 4-Bromo-N-(p-tolyl)aniline CAS No. 858516-23-1

4-Bromo-N-(p-tolyl)aniline

Cat. No. B1588923
M. Wt: 262.14 g/mol
InChI Key: BGBUEPYWYDNJQN-UHFFFAOYSA-N
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Description

4-Bromo-N-(p-tolyl)aniline is an organic compound characterized by two bromine atoms, an aniline group, and a p-tolyl group . The bromine atoms enhance the reactivity of this compound towards nucleophilic substitution reactions .


Synthesis Analysis

The synthesis of 4-Bromoaniline involves N-TBS protection to shield the aniline nitrogen, using mild conditions and eco-friendly 2-MeTHF solvent . This protected form is useful in Heck cross-coupling reactions, catalyzed by Pd nanocrystals on COFs, to form C-C bonds efficiently .


Molecular Structure Analysis

The molecular structure of 4-Bromo-N-(p-tolyl)aniline consists of a hydrophobic benzene ring and an amino group . The presence of these groups assists in carrying substances and improving PSC stability .


Chemical Reactions Analysis

4-Bromoaniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-Bromoaniline, catalyzed by camphor-10-sulfonic acid under solvent-free conditions .


Physical And Chemical Properties Analysis

4-Bromo-N-(p-tolyl)aniline appears as gray-brown crystals with a peculiar odor . When heated or burned, they break down and release harmful fumes that contain hydrogen bromide and nitrogen oxides . When dissolved in water, it acts as a mild base . It reacts with acids and powerful oxidizing agents .

Scientific Research Applications

Selective Bromination Techniques

4-Bromo-N-(p-tolyl)aniline is a product of selective bromination processes. The selective monobromination of aniline derivatives, including o-, m-, and p-Toluidines, can be achieved using molecular bromine adsorbed on zeolite 5A, as demonstrated by Onaka and Izumi (1984) (Onaka & Izumi, 1984).

Spectroscopic Analysis

Spectroscopic studies, such as FTIR and FTRaman spectroscopy, have been used to analyze molecules like 2-bromo-4-methyl aniline. These analyses help in understanding the influences of bromine, methyl groups, and amine groups on the geometry and vibrational properties of benzene, as studied by Ramalingam et al. (2010) (Ramalingam et al., 2010).

Crystal Structure Characterization

The crystal structure of compounds like 4-bromo-N-[4-(dimethylamino)benzylidene]aniline has been characterized, providing insights into the molecular and crystallographic properties of such compounds. The work by Zeng Wu-lan (2011) is an example of this (Zeng Wu-lan, 2011).

Biological Activity Studies

Compounds derived from 4-bromoaniline, like 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline, have been synthesized and tested for their antibacterial, antifungal, and anti-inflammatory activities, as investigated by Bhat, Sufeera, and Chaitanya (2011) (Bhat, Sufeera, & Chaitanya, 2011).

Crystal Packing and Molecular Conformation

Studies on the crystal structures of substituted anilines, including bromo derivatives, help understand the influence of different substituents on molecular conformation and crystal packing. This was explored by Dey et al. (2003) in their research on halogen, ethynyl, and hydroxy groups in 4-substituted anilines (Dey et al., 2003).

Catalyzed Coupling Reactions

Palladium-catalyzed coupling reactions involving 4-bromoaniline derivatives have been studied for their applications in synthesizing N-aryl derivatives without loss of enantiomeric purity. Wagaw, Rennels, and Buchwald (1997) provided insights into this area (Wagaw, Rennels, & Buchwald, 1997).

Crystal Environment Influence

The impact of crystal environment on the conformation of molecules like p-Bromo-N-(p-dimethylaminobenzylidene)aniline has been explored, highlighting how crystal packing can influence molecular conformation, as discussed by Ahmet, Silver, and Houlton (1994) (Ahmet, Silver, & Houlton, 1994).

Safety And Hazards

4-Bromo-N-(p-tolyl)aniline is classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin irritation, serious eye irritation, and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed or if inhaled .

properties

IUPAC Name

N-(4-bromophenyl)-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-10-2-6-12(7-3-10)15-13-8-4-11(14)5-9-13/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBUEPYWYDNJQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474766
Record name 4-Bromo-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-N-(p-tolyl)aniline

CAS RN

858516-23-1
Record name 4-Bromo-N-(4-methylphenyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RN Dhital, A Sen, H Hu, R Ishii, T Sato, Y Yashiroda… - ACS …, 2022 - ACS Publications
In this study, a phenylboronic ester-activated aryl iodide-selective Buchwald–Hartwig-type amination was developed. When the reaction of aryl iodides and aryl/aliphatic amines using Ni…
Number of citations: 1 pubs.acs.org
J Yu, Y Wang, P Zhang, J Wu - Synlett, 2013 - thieme-connect.com
Herein, we disclose the metal-free synthesis of arylamines via the direct amination of phenols using aminating reagents. This reaction procedure uses easy accessible aminating …
Number of citations: 44 www.thieme-connect.com
J Jiang, J Li - ChemistrySelect, 2020 - Wiley Online Library
Diaryliodonium salts are stable and less toxic arylation reagents widely used in organic chemistry. Various N‐arylated compounds have been prepared with diaryliodonium salts in the …
C Guan, Y Feng, G Zou, J Tang - Tetrahedron, 2017 - Elsevier
N-Arylation of (benz)imidazoles and amines with diarylborinic acids as cost-effective aryl source has been efficiently effected via Cu(OAc) 2 -catalyzed Chan-Lam coupling in assistance …
Number of citations: 14 www.sciencedirect.com
JR Ramsey, PMM Shelton, TK Heiss, PDB Olinares… - bioRxiv, 2023 - biorxiv.org
Helicases, classified into six superfamilies, are mechanoenzymes that utilize energy derived from ATP hydrolysis to remodel DNA and RNA substrates. These enzymes have key roles …
Number of citations: 5 www.biorxiv.org

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